Cas no 896296-76-7 (3-methanesulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide)

3-Methanesulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a methanesulfonyl group at the 3-position and a 5-methyl-1,2-oxazol-3-yl moiety as the amide substituent. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate or scaffold for bioactive molecule development. The methanesulfonyl group enhances electrophilicity and may improve binding affinity, while the oxazole ring contributes to metabolic stability and heterocyclic diversity. Its well-defined chemical properties make it suitable for applications in targeted synthesis, structure-activity relationship studies, and the exploration of novel therapeutic agents. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
3-methanesulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide structure
896296-76-7 structure
商品名:3-methanesulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
CAS番号:896296-76-7
MF:C12H12N2O4S
メガワット:280.299681663513
CID:6085796
PubChem ID:6852071

3-methanesulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide 化学的及び物理的性質

名前と識別子

    • 3-methanesulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
    • N-(5-methyl-1,2-oxazol-3-yl)-3-methylsulfonylbenzamide
    • Benzamide, N-(5-methyl-3-isoxazolyl)-3-(methylsulfonyl)-
    • Z117232144
    • F2557-0226
    • SR-01000022391
    • SR-01000022391-1
    • AKOS016487221
    • 896296-76-7
    • SDCCGMLS-0065693.P001
    • N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide
    • インチ: 1S/C12H12N2O4S/c1-8-6-11(14-18-8)13-12(15)9-4-3-5-10(7-9)19(2,16)17/h3-7H,1-2H3,(H,13,14,15)
    • InChIKey: WSOMOKCSFNCGBC-UHFFFAOYSA-N
    • ほほえんだ: C(NC1C=C(C)ON=1)(=O)C1=CC=CC(S(C)(=O)=O)=C1

計算された属性

  • せいみつぶんしりょう: 280.05177804g/mol
  • どういたいしつりょう: 280.05177804g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 432
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 97.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

  • 密度みつど: 1.385±0.06 g/cm3(Predicted)
  • ふってん: 444.3±45.0 °C(Predicted)
  • 酸性度係数(pKa): 10.98±0.70(Predicted)

3-methanesulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2557-0226-4mg
3-methanesulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
896296-76-7 90%+
4mg
$99.0 2023-07-28
Life Chemicals
F2557-0226-20μmol
3-methanesulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
896296-76-7 90%+
20μmol
$118.5 2023-07-28
Life Chemicals
F2557-0226-5μmol
3-methanesulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
896296-76-7 90%+
5μmol
$94.5 2023-07-28
Life Chemicals
F2557-0226-3mg
3-methanesulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
896296-76-7 90%+
3mg
$94.5 2023-07-28
Life Chemicals
F2557-0226-15mg
3-methanesulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
896296-76-7 90%+
15mg
$133.5 2023-07-28
Life Chemicals
F2557-0226-25mg
3-methanesulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
896296-76-7 90%+
25mg
$163.5 2023-07-28
Life Chemicals
F2557-0226-75mg
3-methanesulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
896296-76-7 90%+
75mg
$312.0 2023-07-28
Life Chemicals
F2557-0226-10μmol
3-methanesulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
896296-76-7 90%+
10μmol
$103.5 2023-07-28
Life Chemicals
F2557-0226-10mg
3-methanesulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
896296-76-7 90%+
10mg
$118.5 2023-07-28
Life Chemicals
F2557-0226-40mg
3-methanesulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
896296-76-7 90%+
40mg
$210.0 2023-07-28

3-methanesulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide 関連文献

3-methanesulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamideに関する追加情報

Comprehensive Overview of 3-Methanesulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide (CAS No. 896296-76-7)

In the realm of pharmaceutical and agrochemical research, 3-methanesulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide (CAS No. 896296-76-7) has emerged as a compound of significant interest. This sulfonamide derivative, characterized by its unique oxazole and methanesulfonyl functional groups, exhibits versatile applications in drug discovery and material science. Its molecular structure, featuring a benzamide core linked to a 5-methyl-1,2-oxazol-3-yl moiety, makes it a promising candidate for modulating biological pathways, particularly in inflammation and metabolic disorders.

Recent studies highlight the compound's potential as a kinase inhibitor, aligning with the growing demand for targeted therapies in oncology and autoimmune diseases. Researchers are exploring its interactions with protein targets such as JAK2 and PI3K, which are frequently searched topics in AI-driven drug discovery platforms. The methanesulfonyl group enhances its binding affinity, while the oxazole ring contributes to metabolic stability—a critical factor in ADME (Absorption, Distribution, Metabolism, Excretion) profiling, a hot topic in pharmaceutical forums.

From a synthetic chemistry perspective, 896296-76-7 is often discussed in the context of heterocyclic compound optimization. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, a method trending in green chemistry discussions due to its efficiency and reduced environmental impact. The compound's logP value and solubility profile are frequently queried in databases, reflecting user interest in its formulation potential for oral bioavailability.

Beyond therapeutics, 3-methanesulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide has garnered attention in material science for its fluorescent properties. Its conjugated π-system enables applications in OLEDs (Organic Light-Emitting Diodes), a sector experiencing rapid growth due to demand for energy-efficient displays. This dual utility in life sciences and advanced materials underscores its interdisciplinary relevance.

Analytical challenges surrounding this compound, such as HPLC method development and polymorph screening, are actively debated in research communities. With the rise of computational chemistry tools, predictive models for its crystal structure and salt formation tendencies are being developed—addressing common queries in preformulation studies.

Regulatory aspects of CAS 896296-76-7 remain compliant with major pharmacopeias, though its patent status is frequently searched by generic drug manufacturers. The compound's structure-activity relationship (SAR) data is increasingly incorporated into machine learning algorithms for de novo drug design, reflecting the intersection of traditional medicinal chemistry with artificial intelligence trends.

Environmental fate studies indicate favorable biodegradation profiles for this sulfonamide, addressing ecological concerns raised in green chemistry forums. Its photostability under UV irradiation makes it a subject of interest in photopharmacology—a niche but rapidly growing field exploring light-controlled drug activation.

In conclusion, 3-methanesulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide represents a multifaceted compound bridging medicinal chemistry, material science, and computational modeling. Its evolving applications continue to inspire research across disciplines, making CAS No. 896296-76-7 a persistent subject in scientific literature and database queries.

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